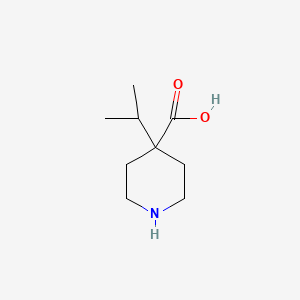
4-Isopropylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylpiperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with an isopropyl group and a carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylpiperidine-4-carboxylic acid can be achieved through several methods:
From Piperidine Derivatives: One common method involves the alkylation of piperidine with isopropyl halides, followed by carboxylation. This process typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the alkylation reaction.
From Carboxylic Acid Precursors: Another approach involves the direct carboxylation of isopropylpiperidine using carbon dioxide (CO2) under high pressure and temperature conditions, often in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-Isopropylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Esters or amides.
科学的研究の応用
4-Isopropylpiperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Catalysis: Functionalized derivatives of this compound are used as catalysts in organic reactions, including hydrogenation and cycloaddition reactions.
作用機序
The mechanism of action of 4-Isopropylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. For example, it may interact with GABA receptors, affecting neurotransmission in the brain.
類似化合物との比較
4-Isopropylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
Isonipecotic acid: Another piperidine derivative with a carboxylic acid group, but without the isopropyl substitution, leading to distinct pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other piperidine derivatives.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
4-propan-2-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(8(11)12)3-5-10-6-4-9/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
NPSDVLYLSVMFNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CCNCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
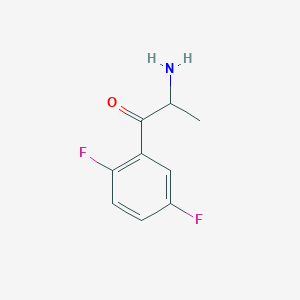
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
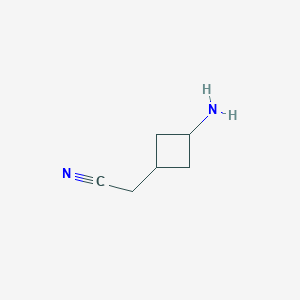
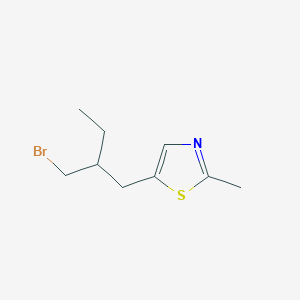
![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)
![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
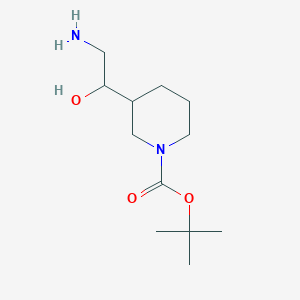
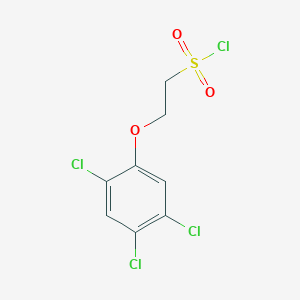
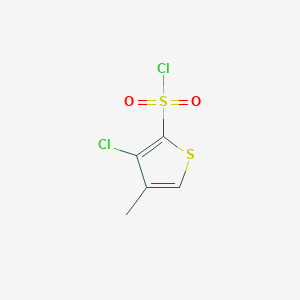
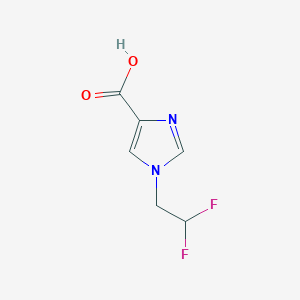
![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
